molecular formula C21H21N3O3S B6924807 N,N-dimethyl-1-(2-methylquinoline-4-carbonyl)-2,3-dihydroindole-6-sulfonamide

N,N-dimethyl-1-(2-methylquinoline-4-carbonyl)-2,3-dihydroindole-6-sulfonamide

Cat. No.: B6924807
M. Wt: 395.5 g/mol
InChI Key: MOADUCJTDAFWSG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(2-methylquinoline-4-carbonyl)-2,3-dihydroindole-6-sulfonamide is a complex organic compound featuring a quinoline moiety, an indole derivative, and a sulfonamide group

Properties

IUPAC Name

N,N-dimethyl-1-(2-methylquinoline-4-carbonyl)-2,3-dihydroindole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-12-18(17-6-4-5-7-19(17)22-14)21(25)24-11-10-15-8-9-16(13-20(15)24)28(26,27)23(2)3/h4-9,12-13H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOADUCJTDAFWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCC4=C3C=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-(2-methylquinoline-4-carbonyl)-2,3-dihydroindole-6-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound to form the quinoline structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and efficiency. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline or indole derivatives.

  • Substitution: Formation of substituted quinoline or indole derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme activities or receptor binding.

Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-Dimethyl-1-(2-methylquinoline-4-carbonyl)-2,3-dihydroindole-6-sulfonamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • Quinoline derivatives

  • Indole derivatives

  • Sulfonamide derivatives

Uniqueness: N,N-Dimethyl-1-(2-methylquinoline-4-carbonyl)-2,3-dihydroindole-6-sulfonamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds.

This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Further research and development could unlock new possibilities in both academic and industrial settings.

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